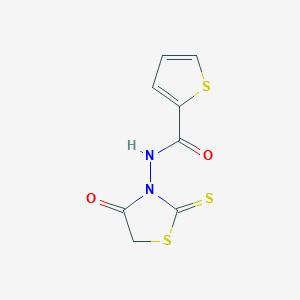![molecular formula C18H14ClN3O3 B11076611 4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11076611.png)
4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro and nitro group, along with a pyrrole moiety attached to the phenyl ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Chlorination: The benzamide core is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. This is followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Pyrrole Introduction: The pyrrole moiety is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative and the chlorinated nitrobenzamide.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps, and high-throughput screening for optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrole moiety can be oxidized under strong oxidizing conditions to form pyrrole-2,5-dione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 4-Chloro-3-amino-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Pyrrole-2,5-dione derivatives.
Scientific Research Applications
4-Chloro-3-nitro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups, along with the pyrrole moiety, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitro-N-{[4-(1H-indol-1-yl)phenyl]methyl}benzamide: Similar structure with an indole moiety instead of pyrrole.
4-Chloro-3-nitro-N-{[4-(1H-pyrrol-2-yl)phenyl]methyl}benzamide: Similar structure with the pyrrole moiety attached at a different position.
4-Chloro-3-nitro-N-{[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzamide: Similar structure with an ethyl linker instead of a methyl linker.
Uniqueness
4-Chloro-3-nitro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide is unique due to the specific positioning of the nitro, chloro, and pyrrole groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14ClN3O3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H14ClN3O3/c19-16-8-5-14(11-17(16)22(24)25)18(23)20-12-13-3-6-15(7-4-13)21-9-1-2-10-21/h1-11H,12H2,(H,20,23) |
InChI Key |
XDGWTPBUJFTWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11076534.png)
![1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11076552.png)
![2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B11076555.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)
![(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11076563.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)

![3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)
![2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11076591.png)
![7,9-Dibromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11076597.png)

![N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076613.png)
![6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11076616.png)

